molecular formula C10H12O3 B106532 2-Methoxy-6-propylcyclohexa-2,5-diene-1,4-dione CAS No. 15477-00-6

2-Methoxy-6-propylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B106532
CAS No.: 15477-00-6
M. Wt: 180.2 g/mol
InChI Key: LDSWZTLIQOJYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-propylcyclohexa-2,5-diene-1,4-dione is a natural product found in Camarops microspora with data available.

Scientific Research Applications

Applications in Organic Chemistry and Catalysis

2-Methoxy-6-propylcyclohexa-2,5-diene-1,4-dione is also significant in the field of organic chemistry, particularly in catalysis and synthesis. The compound has been used in the preparation of C2-symmetric bicyclo[2.2.2]octa-2,5-diene ligands, which displayed high enantioselectivity and catalytic activity in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha, beta-unsaturated ketones (Otomaru et al., 2005). Additionally, similar compounds have been utilized in expanding the C2-symmetric bicyclo[2.2.1]hepta-2,5-diene ligand family, showing high activity and enantioselectivity in rhodium-catalyzed 1,4-addition and 1,2-addition of phenylboronic acid to cyclic enones and N-sulfonylimines (Berthon-Gelloz & Hayashi, 2006).

Antifungal and Anticancer Potential

There's emerging evidence suggesting that derivatives of this compound have potent antifungal and anticancer properties. Specifically, 6-Hydroxycinnolines and cyclohexa-2,5-diene-1,4-dione derivatives showed significant antifungal activity against Candida and Aspergillus species, indicating potential as antifungal agents (Ryu & Lee, 2006). Moreover, the derivative 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) has demonstrated significant anticancer activity against liver cancer cells, suggesting a new avenue for cancer therapy (Wu et al., 2022).

Properties

CAS No.

15477-00-6

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

2-methoxy-6-propylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C10H12O3/c1-3-4-7-5-8(11)6-9(13-2)10(7)12/h5-6H,3-4H2,1-2H3

InChI Key

LDSWZTLIQOJYJT-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)C=C(C1=O)OC

Canonical SMILES

CCCC1=CC(=O)C=C(C1=O)OC

15477-00-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6-propylcyclohexa-2,5-diene-1,4-dione
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2-Methoxy-6-propylcyclohexa-2,5-diene-1,4-dione
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2-Methoxy-6-propylcyclohexa-2,5-diene-1,4-dione
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Reactant of Route 6
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